3-(fluorosulfonyl)-4,5-dimethylbenzoic acid
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Overview
Description
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO4S It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid core, which is further substituted with two methyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluorosulfonyl)-4,5-dimethylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethylbenzoic acid as the starting material.
Fluorosulfonylation: The introduction of the fluorosulfonyl group is achieved through a reaction with fluorosulfonic acid or its derivatives. This step requires careful control of reaction conditions, including temperature and solvent choice, to ensure selective fluorosulfonylation at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Key considerations include the optimization of reaction conditions to maximize yield and minimize by-products, as well as the implementation of robust purification methods to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different substituted benzoic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under controlled conditions.
Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while esterification with alcohols produces ester compounds.
Scientific Research Applications
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which 3-(fluorosulfonyl)-4,5-dimethylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and manipulating biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Lacks the methyl groups, resulting in different reactivity and properties.
4-(Fluorosulfonyl)benzoic acid: The fluorosulfonyl group is positioned differently, affecting its chemical behavior.
3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups, leading to increased reactivity and potential for forming more complex derivatives.
Uniqueness
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid is unique due to the presence of both the fluorosulfonyl group and the methyl substitutions, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
1955492-59-7 |
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Molecular Formula |
C9H9FO4S |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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